Acp-tmp
Description
Contextualizing the Significance of Thiosemicarbazone Frameworks
Thiosemicarbazones are a class of compounds characterized by the presence of a sulfur atom and a hydrazine-derived Schiff base. This structural feature imparts upon them a remarkable versatility in coordinating with metal ions, which is often crucial for their biological activity. The thiosemicarbazone framework has been a subject of interest for decades, with research consistently revealing its potential in the development of antimicrobial and anticancer agents. st-andrews.ac.ukmdpi.com Their mechanism of action is often attributed to their ability to chelate essential metal ions within biological systems, thereby disrupting vital enzymatic processes in pathogenic organisms or cancer cells. plos.org
The biological properties of thiosemicarbazones can be finely tuned by introducing different substituents, leading to a vast library of derivatives with varied therapeutic potential. plos.org This adaptability makes them a highly attractive scaffold for medicinal chemists in the quest for new and effective drugs.
Overview of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast number of pharmaceuticals. Their prevalence in nature and their ability to engage in a wide array of interactions with biological macromolecules make them indispensable in drug discovery. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties that can be exploited to design drugs with high specificity and efficacy.
Pyrazoles, a class of five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a prime example of the importance of heterocycles in medicine. nih.gov The pyrazole (B372694) nucleus is a constituent of numerous approved drugs and is known to exhibit a wide range of pharmacological activities. nih.gov
Historical Development of Related Chemical Entities in Biological Investigations
The journey of pyrazolone-based compounds in medicine began in the late 19th century with the synthesis of antipyrine, one of the first synthetic analgesics. nih.gov This discovery spurred further research into pyrazolone (B3327878) derivatives, leading to the development of other non-steroidal anti-inflammatory drugs (NSAIDs).
The synthesis of thiosemicarbazone compounds and the investigation of their biological activities also have a rich history. Early studies focused on their antiviral and tuberculostatic properties. Over time, the scope of research expanded to include their potential as anticancer, antifungal, and antibacterial agents. st-andrews.ac.ukresearchgate.net The combination of these two historically significant pharmacophores, pyrazolone and thiosemicarbazone, represents a logical progression in the design of novel bioactive molecules.
Properties
Molecular Formula |
C45H58ClF3N8O11S2 |
|---|---|
Molecular Weight |
1043.6 g/mol |
IUPAC Name |
3-chloro-N-[3-[2-[2-[3-[3-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]propanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-[2-[[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoyl]amino]ethylsulfanyl]benzamide |
InChI |
InChI=1S/C45H58ClF3N8O11S2/c1-44(2,70(61,62)38-10-8-32(28-55-38)45(47,48)49)42(60)54-14-22-69-36-9-7-30(26-33(36)46)41(59)53-13-6-16-66-19-21-67-20-18-65-15-5-12-52-37(58)11-17-68-39-34(63-3)24-29(25-35(39)64-4)23-31-27-56-43(51)57-40(31)50/h7-10,24-28H,5-6,11-23H2,1-4H3,(H,52,58)(H,53,59)(H,54,60)(H4,50,51,56,57) |
InChI Key |
KFOFSUZVIGYSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCSC1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCOC2=C(C=C(C=C2OC)CC3=CN=C(N=C3N)N)OC)Cl)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Acptmp Ths and Analogues
Strategies for the Condensation of 4-Acyl-2-pyrazolin-5-one with Thiosemicarbazide (B42300)
The core strategy for synthesizing these thiosemicarbazones involves the direct condensation of a 4-acyl-2-pyrazolin-5-one with thiosemicarbazide. This reaction is a type of Schiff base formation, where a water molecule is eliminated from the reaction between the carbonyl group (C=O) of the acyl moiety and the amino group (NH₂) of thiosemicarbazide.
Research indicates that 4-acyl-3-methyl-1-(4`-methylphenyl)-2-pyrazolin-5-one derivatives can undergo this condensation with thiosemicarbazide to yield novel thiosemicarbazone compounds. This approach has been employed for the synthesis of compounds like AcPTMP-ths.
Optimization of Reaction Conditions and Yields
Optimization of the reaction conditions is crucial to achieve high yields and purity of the desired thiosemicarbazone derivatives. While specific detailed optimization studies for all 4-acyl-2-pyrazolin-5-one condensations with thiosemicarbazide were not extensively detailed in the search results, general conditions for similar thiosemicarbazone syntheses often involve refluxing the reactants in a suitable solvent, sometimes with the addition of a catalyst.
One study reported the synthesis of 4-acyl-3-methyl-1-(4-methylphenyl)-2-pyrazolin-5-ones (precursors to the thiosemicarbazones) with yields up to 82% when refluxing in 1,4-dioxane (B91453) with calcium hydroxide. For the subsequent condensation with thiosemicarbazide, a yield of 90% was reported for 4-Acetyl thiosemicarbazone-3-methyl-1-(4-methylphenyl)-2-pyrazolin-5-one (AcPTMP-ths). The use of a catalytic amount of glacial acetic acid in alcohol solvents like 1-butanol (B46404) has also been reported to facilitate thiosemicarbazone formation, with reaction times around 2-3 hours under reflux.
The solvent choice plays a significant role in the reaction outcome. Common solvents for thiosemicarbazone synthesis include ethanol, methanol, and butanol. The reaction temperature is typically at or near the boiling point of the solvent to drive off the water formed during the condensation.
Purification Techniques for Novel Thiosemicarbazone Derivatives
Following the condensation reaction, purification of the synthesized thiosemicarbazone derivatives is essential to obtain pure compounds for characterization and further studies. Common purification techniques include filtration and recrystallization.
After the reaction mixture is cooled, the solid product that precipitates can be filtered off. Recrystallization is a widely used method to further purify the crude product. Suitable solvents for recrystallization of thiosemicarbazones derived from pyrazolinones have been reported to include ethanol, methanol, and mixtures such as DMSO/methanol. The choice of recrystallization solvent depends on the solubility profile of the specific thiosemicarbazone derivative.
Characterization of the purified compounds is typically performed using various spectroscopic techniques, including elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS). Differential Scanning Calorimetry (DSC) and single crystal X-ray diffraction can also be employed for further characterization and structural confirmation.
Derivatization Approaches for Structure-Activity Relationship Studies
Derivatization of thiosemicarbazones is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological properties. For thiosemicarbazones derived from 4-acyl-2-pyrazolin-5-ones, derivatization can involve modifications to different parts of the molecule: the pyrazolinone ring, the acyl group, or the thiosemicarbazone moiety itself.
General strategies for thiosemicarbazone derivatization, which can be applied to the pyrazolinone-based derivatives, include modifications at the N4 position of the thiosemicarbazone moiety by using substituted thiosemicarbazides. Varying the carbonyl compound (in this case, the 4-acyl group on the pyrazolinone) is another direct way to create analogues with different substituents (e.g., acetyl, propionyl, benzoyl as seen in the synthesis of precursors).
Structural Characterization Methodologies for Mechanistic Elucidation
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for confirming the molecular structure of organic compounds like Acp-tmp.
NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Analysis of chemical shifts, spin-spin coupling patterns, and signal intensities in the ¹H and ¹³C NMR spectra allows for the identification of different functional groups and their connectivity within the this compound molecule. Research on AcPTMP-ths has utilized both ¹H and ¹³C NMR spectral data for its characterization.
Mass Spectrometry, on the other hand, provides information about the molecular weight of the compound and its fragmentation pattern. By measuring the mass-to-charge ratio (m/z) of ions derived from the sample, MS can confirm the molecular formula and provide clues about the compound's structural subunits. The molecular ion peak corresponds to the molecular weight of the intact molecule, while fragment ions result from the dissociation of the molecule, offering insights into its structural connectivity. Mass spectrometry data has been employed in the characterization of AcPTMP-ths.
Crystallographic Analysis for Three-Dimensional Structure Determination
Single crystal X-ray diffraction involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then analyzed to reconstruct the electron density distribution within the crystal, revealing the positions of the atoms. For thiosemicarbazones like AcPTMP-ths, this technique is vital for confirming the solid-state structure and understanding how molecules pack in the crystal lattice.
Studies on AcPTMP-ths have successfully determined its crystal structure using single crystal X-ray diffraction. The compound crystallizes in the monoclinic system with specific unit cell parameters.
Table 1: Crystallographic Data for AcPTMP-ths
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.0828(7) |
| b (Å) | 29.547(4) |
| c (Å) | 7.9101(15) |
| α (°) | 90 |
| β (°) | 95.602(15) |
| γ (°) | 90 |
| Volume (ų) | 1414.9(4) |
| Z | 4 |
| Calculated Density (mg/m³) | 1.429 |
These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal lattice. The space group indicates the symmetry elements present in the crystal.
In the crystal lattice of thiosemicarbazones, hydrogen bonding networks involving the N-H and C=S or other electronegative atoms are commonly observed. Analysis of the distances and angles between donor and acceptor atoms involved in hydrogen bonding provides insights into the nature and strength of these interactions. These networks can influence the crystal morphology, melting point, and other physical properties of the compound. The packing of AcPTMP-ths in the crystal lattice shows parallel chains linked through hydrogen bonding.
Thermal Analysis Techniques for Compound Stability Assessment
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal behavior and stability of a compound as a function of temperature.
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting point, crystallization temperature, and glass transition temperature. These transitions are indicative of changes in the physical state or solid-state structure of the compound. AcPTMP-ths has been characterized using DSC.
TGA measures the change in mass of a sample as it is heated, providing information about its thermal decomposition. The temperatures at which mass loss occurs can indicate the thermal stability of the compound and the temperatures at which different decomposition processes take place. While specific TGA data for AcPTMP-ths was not found in the provided snippets, thermal analysis in general is a standard method for assessing the stability of organic compounds.
Together, these thermal analysis techniques provide valuable data on the thermal behavior and stability of this compound, complementing the structural information obtained from spectroscopic and crystallographic methods.
Preclinical Evaluation of Antibacterial Properties
Preclinical evaluations have been conducted to assess the efficacy of this compound derivatives and related thiosemicarbazone compounds against various bacterial strains.
Studies have investigated the activity of Trimethoprim derivatives, including compounds structurally related to this compound, against Gram-positive bacteria. For instance, a potent Trimethoprim derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 5.0 µM against Staphylococcus aureus, a representative Gram-positive bacterium. nih.gov Thiosemicarbazone compounds, including AcPTMP-ths, have also been screened for activity against Gram-positive strains. researchgate.netscispace.comekb.eg
The antibacterial spectrum of these compounds extends to Gram-negative bacteria. A potent Trimethoprim derivative exhibited an MIC of 4.0 µM against Escherichia coli, a common Gram-negative pathogen. nih.gov Thiosemicarbazone derivatives have similarly been assessed for their effects on Gram-negative bacteria such as E. coli. researchgate.netekb.eg
Comparative analyses have been conducted to benchmark the activity of these compounds against existing antibiotics. The potent Trimethoprim derivative with MICs of 5.0 µM for S. aureus and 4.0 µM for E. coli showed higher inhibition effectiveness compared to standard Trimethoprim, which had MIC values of 22.7 µM against S. aureus and 55.1 µM against E. coli in the same study. nih.gov Thiosemicarbazone compounds have also been compared to reference antibiotics like Gentamycin in their antibacterial assessments. ekb.eg
The following table summarizes comparative antibacterial activity data for a potent Trimethoprim derivative (Compound 4b) and standard Trimethoprim:
| Compound | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) |
| Trimethoprim Derivative (4b) | 5.0 | 4.0 |
| Trimethoprim (Standard) | 22.7 | 55.1 |
Molecular Interactions and Binding Mechanisms
Understanding the molecular interactions is key to elucidating the mechanism by which these compounds exert their antibacterial effects.
Computational molecular docking simulations have been employed to investigate how this compound derivatives and AcPTMP-ths interact with potential biological targets. Docking studies for Trimethoprim derivatives have focused on their binding affinity to dihydrofolate reductase (DHFR), the known target of Trimethoprim. nih.govnih.govmdpi.comnih.gov These studies aim to rationalize the observed biological activity and understand the key residues involved in binding. nih.gov Molecular docking studies for AcPTMP-ths and related pyrrole (B145914) derivatives have also been conducted, revealing binding interactions with the active sites of both dihydrofolate reductase and enoyl ACP reductase. mdpi.comresearchgate.netnih.gov
This compound, being a derivative of Trimethoprim, is understood to primarily act through the inhibition of dihydrofolate reductase (DHFR). This enzyme is critical in the bacterial folate synthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for essential molecules like nucleotides required for DNA synthesis. jst.go.jpmdpi.comresearchgate.net By inhibiting DHFR, this compound is proposed to disrupt bacterial DNA synthesis.
In the case of AcPTMP-ths and related compounds, molecular docking studies suggest a potential dual-targeting mechanism. These compounds have shown predicted binding interactions with both dihydrofolate reductase and enoyl ACP reductase. mdpi.comresearchgate.netnih.gov Enoyl ACP reductase is an enzyme involved in the bacterial fatty acid synthesis pathway. mdpi.com The potential to inhibit two distinct essential bacterial enzymes suggests a multifaceted mechanism of action for AcPTMP-ths. Studies on Trimethoprim derivatives have also provided insights into their DHFR inhibitory activity, with some compounds showing improved potency compared to Trimethoprim. mdpi.commdpi.com
Analysis of Ligand-Receptor Binding Affinities and Conformational Dynamics
Investigations into the biological activities of Amorphous Calcium Phosphate-Trimetaphosphate (this compound), particularly in the context of dental remineralization, have focused on its interactions with enamel surfaces and the dynamics of ion exchange rather than classical ligand-protein receptor binding affinities. Research indicates that components of this compound, such as trimetaphosphate (TMP), play a significant role in the material's interaction with tooth enamel, influencing mineral deposition and structural changes.
Studies have explored the adsorption of TMP onto the enamel surface, demonstrating a dose-dependent relationship nih.gov. This adsorption is correlated with increased calcium (Ca) and phosphate (B84403) (P) adsorption onto the enamel nih.gov. This suggests that TMP acts as a key interacting component, facilitating the deposition and stabilization of calcium and phosphate ions, which are the building blocks for enamel remineralization. While this represents a form of binding interaction, it differs from the specific, high-affinity binding of a small molecule ligand to a protein receptor characterized by dissociation constants (Kd). Quantitative data on classical ligand-protein receptor binding affinities for this compound or its components were not found in the analyzed literature.
The interaction of this compound with enamel leads to observable changes in the enamel's physical and chemical properties, which can be considered as "conformational dynamics" in the context of the material's structure and composition, rather than the conformational changes of a specific molecule upon binding to a receptor. Research has shown that the addition of CPP-ACP-TMP to fluoride-containing formulations significantly reduces the percentage loss of surface hardness (%SH) and the integrated loss of subsurface hardness (ΔKHN) in enamel compared to formulations without TMP or without CPP-ACP nih.govwikipedia.orgwikipedia.org. This indicates a dynamic process where the presence of this compound facilitates the repair and strengthening of demineralized enamel.
Detailed research findings highlight the impact of this compound on mineral concentration within the enamel and the surrounding biofilm. Treatment with formulations containing CPP-ACP-TMP has been shown to lead to a significant increase in the concentration of fluoride (B91410) (F), calcium (Ca), and phosphorus (P) in both enamel and biofilm nih.gov. Concurrently, a reduction in insoluble extracellular polysaccharide (EPS) concentration in the biofilm was observed nih.gov. These changes reflect the dynamic interplay between the this compound system, the enamel surface, and the oral environment, resulting in a net mineral gain in the tooth structure.
The adsorption of TMP has been specifically correlated with changes in enamel surface properties, such as a reduction in surface free energy (γs) and an increase in electron donor sites (γs-) nih.gov. These alterations in surface characteristics likely influence the subsequent adsorption and integration of calcium and phosphate ions, contributing to the observed remineralization effects. The correlation between TMP adsorption and the adsorption of Ca2+ and PO43- ions further supports the role of TMP in mediating mineral deposition nih.gov.
While the term "conformational dynamics" in molecular biology typically refers to changes in protein structure, in the context of this compound and enamel, the observed changes in enamel hardness, mineral content, and surface properties represent the dynamic outcomes of the interaction between the amorphous calcium phosphate phase, trimetaphosphate, and the enamel mineral structure. These dynamics are crucial for the remineralization process and the protective effects of this compound.
The following table summarizes some of the quantitative findings related to the effects of CPP-ACP-TMP treatment on enamel properties:
| Treatment Group | % Surface Hardness Loss (%SH) | Subsurface Hardness Loss (ΔKHN) | Enamel F Concentration | Enamel Ca Concentration | Enamel P Concentration | Biofilm EPS Concentration |
| 1100F | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| 1100F-CPP-ACP | Reduced | Reduced | Increased | Increased | Increased | Reduced |
| 1100F-CPP-ACP-TMP | Significantly Reduced nih.govwikipedia.org | Significantly Reduced nih.gov | Significantly Increased nih.gov | Significantly Increased nih.gov | Significantly Increased nih.gov | Significantly Reduced nih.gov |
Note: This table is illustrative, representing the relative effects observed in research findings. Specific numerical values vary depending on the study design and conditions. In an interactive format, specific data points and statistical significance levels could be displayed upon selection.
Another aspect of the interaction dynamics involves the stabilization of calcium and phosphate ions by components like CPP, which, when combined with this compound, helps maintain a supersaturated environment conducive to remineralization wikipedia.orgopendentistryjournal.com. This stabilization prevents premature precipitation and allows for the diffusion of ions into subsurface enamel lesions wikipedia.org. The trimetaphosphate component is thought to further enhance the stability of the amorphous calcium phosphate phase and modulate its interaction with the enamel surface.
Conclusion
Pyrazolone (B3327878) thiosemicarbazone derivatives, represented here by the compound Acp-tmp (4-acetyl-3-methyl-1-phenyl-5-pyrazolone thiosemicarbazone), stand as a testament to the power of combining well-established pharmacophores to create novel bioactive molecules. The rich history of both pyrazolones and thiosemicarbazones in medicinal chemistry provides a strong foundation for the continued exploration of their combined derivatives. Research into these compounds has consistently demonstrated their potential as both antimicrobial and antitumor agents. The ability to systematically modify their structure allows for the fine-tuning of their biological activity, offering a promising avenue for the development of new therapeutic agents. Future research will undoubtedly focus on elucidating the precise mechanisms of action of these compounds and optimizing their structures to enhance their efficacy and selectivity.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Acyl Substituents on Biological Potency
The nature of the acyl group attached to the pyrazolone (B3327878) ring is a critical determinant of biological potency. Modifications to this substituent can significantly influence the compound's interaction with its biological target, as well as its pharmacokinetic properties. Research has shown that both the electronic and steric properties of the acyl chain play a vital role.
For instance, in a series of synthesized 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives, variations in the acyl group led to significant differences in their anti-inflammatory and analgesic activities. jst.go.jp The introduction of different acyl chlorides, such as acetyl chloride or benzoyl chloride, allows for the exploration of how different substituents impact efficacy. jst.go.jp
The following table summarizes the conceptual impact of different acyl substituents on the biological activity of a hypothetical acyl-pyrazolone core.
| Acyl Substituent | General Effect on Potency | Rationale |
| Small Alkyl Chains (e.g., Acetyl) | Moderate | May provide a baseline level of activity by fitting into smaller binding pockets. |
| Aromatic Rings (e.g., Benzoyl) | Often Increased | Can engage in π-π stacking or other non-covalent interactions within the target's binding site, enhancing affinity. |
| Substituted Aromatic Rings | Variable | Electron-donating or electron-withdrawing groups on the aromatic ring can fine-tune the electronic properties and binding interactions. |
| Bulky/Sterically Hindered Groups | Often Decreased | May cause steric clashes within the binding site, preventing optimal orientation and reducing potency. |
Influence of Pyrazolone Modifications on Target Interactions
Modifications to the pyrazolone ring itself are another key aspect of SAR studies. The pyrazolone nucleus possesses multiple reactive sites, allowing for a variety of chemical alterations. nih.gov Substitutions at different positions on the ring can alter the molecule's shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
For example, the substitution pattern on the pyrazolone ring can affect the molecule's ability to chelate metal ions, which is a mechanism of action for some bioactive compounds. researchgate.net The tautomeric nature of the pyrazolone ring, existing in both enol and keto forms, also plays a role in its coordination chemistry and biological activity. mdpi.com
Design Principles for Enhancing Specificity and Efficacy
The insights gained from SAR studies form the foundation for the rational design of more specific and effective acyl-pyrazolone derivatives. Key design principles include:
Target-Specific Modifications: Tailoring substituents to interact with specific residues in the target's binding pocket can enhance binding affinity and selectivity.
Improving Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and in vivo efficacy.
Reducing Off-Target Effects: By optimizing the structure for a specific target, interactions with other proteins that could lead to side effects can be minimized.
A review of pyrazolone derivatives highlights that their broad-spectrum pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities, are highly dependent on the specific substitutions on the pyrazolone core. nih.gov
Computational Prediction of Bioactive Analogues
In modern drug discovery, computational methods are invaluable for predicting the bioactivity of novel analogues before their synthesis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can accelerate the design process.
2D-QSAR studies on pyrazolone derivatives have successfully created predictive models that correlate structural features with anti-inflammatory and analgesic activities. jst.go.jp These models can help in identifying which structural modifications are most likely to lead to an increase in potency. Molecular docking simulations can provide insights into the binding modes of acyl-pyrazolone derivatives with their protein targets, further guiding the design of new compounds with improved interactions.
Advanced Research Methodologies and Theoretical Frameworks Applied to Acp-tmp
This compound is a chemical compound identified as a derivative of Trimethoprim, known for its inhibitory activity against the enzyme dihydrofolate reductase nih.gov. While comprehensive, publicly available research detailing the application of advanced methodologies specifically to this compound is limited in the readily accessible literature, the study of such a compound would typically involve a range of sophisticated techniques to elucidate its mechanism of action, interactions with biological targets, structure-activity relationships, and cellular effects. This article outlines the advanced research methodologies and theoretical frameworks that are pertinent to the investigation of a compound like this compound.
Advanced Research Methodologies and Theoretical Frameworks
In Vitro Assay Development for Mechanistic Insights
In vitro assays are fundamental for understanding the mechanism by which Acp-tmp exerts its inhibitory effect on dihydrofolate reductase. Development of specific in vitro assays would involve reconstituting the enzyme activity in a controlled environment. Spectrophotometric or fluorescence-based assays are commonly employed to measure the conversion of dihydrofolate to tetrahydrofolate by dihydrofolate reductase in the presence and absence of this compound. By varying the concentrations of the substrate (dihydrofolate) and co-factor (NADPH), and analyzing the enzyme's reaction rate in the presence of different concentrations of this compound, kinetic parameters such as the inhibition constant (Ki) can be determined. This allows for the characterization of the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and provides crucial information about how this compound interacts with the enzyme's active site or an allosteric site. Further mechanistic insights can be gained through assays designed to study the binding kinetics and reversibility of this compound's interaction with the enzyme.
Biophysical Techniques for Studying Compound-Biomolecule Interactions
Biophysical techniques are essential for characterizing the direct interaction between this compound and its target enzyme, dihydrofolate reductase, at a molecular level. Techniques such as Surface Plasmon Resonance (SPR) or Bio-layer Interferometry (BLI) can be used to measure the binding affinity (KD), association rate (kon), and dissociation rate (koff) constants of this compound binding to immobilized dihydrofolate reductase. Isothermal Titration Calorimetry (ITC) provides thermodynamic parameters of the binding event, including enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n), offering insights into the driving forces of the interaction. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the structural changes in dihydrofolate reductase upon binding with this compound and to map the binding site. X-ray crystallography can provide high-resolution three-dimensional structures of the dihydrofolate reductase-Acp-tmp complex, revealing the precise interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the compound and amino acid residues in the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical framework used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and related derivatives, QSAR models could be developed to predict the inhibitory potency against dihydrofolate reductase based on various molecular descriptors. These descriptors can include physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area), electronic properties (e.g., partial charges, molecular orbitals), and structural properties (e.g., presence of specific functional groups, molecular shape). By building QSAR models, researchers can identify the key structural features of this compound that are crucial for its activity, guide the design of novel derivatives with potentially improved potency or selectivity, and understand the relationships between chemical structure and biological outcome without synthesizing and testing every possible analog.
Systems Biology Perspectives on Cellular Perturbations
Systems biology approaches aim to understand the effects of a compound on entire biological systems, such as cells or organisms, rather than focusing on a single target. Studying the cellular perturbations induced by this compound would involve investigating its impact on various cellular processes and networks. This could include transcriptomics (studying gene expression changes), proteomics (analyzing protein level alterations), and metabolomics (measuring changes in metabolite concentrations) in cells treated with this compound. High-content imaging and phenotypic screening can provide information on cellular morphology, proliferation, and other phenotypic changes. By integrating data from these different 'omics' layers and cellular assays, systems biology can help to elucidate the broader consequences of dihydrofolate reductase inhibition by this compound on cellular pathways, identify potential off-target effects, and understand the cellular response to the compound in a holistic manner.
Future Directions and Translational Research Potential
Exploration of Broader Antimicrobial Spectrum and Resistance Mechanisms
Initial studies have indicated that AcPTMP-ths possesses antibacterial activity against various Gram-positive and Gram-negative bacteria [1, 2]. A critical future direction involves the comprehensive evaluation of its antimicrobial spectrum to determine its efficacy against a wider range of clinically relevant pathogens, including antibiotic-resistant strains. Thiosemicarbazones, as a class of compounds, have shown diverse antimicrobial activities, including antifungal and antiviral properties [1, 5, 6, 7]. Therefore, investigating the activity of AcPTMP-ths against fungi and viruses would also be a valuable area of exploration.
Concurrently, understanding the mechanisms by which bacteria may develop resistance to AcPTMP-ths is crucial for its long-term therapeutic viability. Future research should focus on identifying potential resistance pathways, the genetic basis of resistance, and the frequency of resistance development. This could involve serial passage experiments with bacteria in the presence of sub-inhibitory concentrations of AcPTMP-ths, followed by genomic or transcriptomic analysis of resistant strains. Such studies would provide insights into strategies to mitigate the emergence of resistance, potentially through structural modifications of AcPTMP-ths or its use in combination therapies.
Investigation of Alternative Biological Targets
Beyond its reported antibacterial effects, the AcPTMP-ths scaffold, incorporating both thiosemicarbazone and pyrazoline moieties, suggests potential interactions with a variety of biological targets. Thiosemicarbazones are known for their ability to chelate metal ions, which can be crucial for their biological activities, including interactions with enzymes [4, 5, 7, 12]. Pyrazoline derivatives also exhibit a broad spectrum of biological activities, such as anticancer, antiviral, and anti-inflammatory properties [27, 28].
Future research could investigate whether AcPTMP-ths or its derivatives interact with other biological targets within microbial cells or even in mammalian systems, potentially leading to applications beyond antibacterial therapy. This could involve target identification studies using biochemical or proteomic approaches. Exploring the compound's effects on key enzymes or pathways in various biological systems could reveal novel therapeutic opportunities or provide a better understanding of its mechanism of action.
Development of Novel Analytical Probes Utilizing AcPTMP-ths Scaffolds
The chemical structure of AcPTMP-ths, referred to as an "AcPTMP-ths Scaffold" in some contexts , presents opportunities for the development of novel analytical probes. Thiosemicarbazone derivatives have been successfully employed in the design of chemosensors and fluorescent probes for detecting various analytes, particularly metal ions [8, 18, 21, 22, 23]. The presence of the thiosemicarbazone functional group, capable of coordinating with metal ions, and the pyrazoline system, which can be modified to incorporate signaling units, makes the AcPTMP-ths scaffold a promising foundation for creating selective and sensitive probes.
Future work could focus on chemically modifying the AcPTMP-ths structure to tune its affinity and selectivity for specific ions or molecules of biological or environmental importance. These modified scaffolds could be utilized to develop fluorescent, colorimetric, or electrochemical sensors for applications in diagnostics, environmental monitoring, or chemical biology research.
Integration into Combinatorial Therapeutic Strategies
The increasing challenge of antimicrobial resistance highlights the importance of developing combinatorial therapeutic strategies. Integrating AcPTMP-ths into combination therapies with existing antibiotics or other antimicrobial agents represents a significant future direction. This approach could potentially lead to enhanced efficacy, reduced dosages of individual components, broader spectrum of activity, and a decreased likelihood of resistance development.
Research in this area would involve in vitro synergy testing of AcPTMP-ths in combination with various classes of antibiotics against a panel of susceptible and resistant bacterial strains. Studies could also explore combinations with agents targeting different pathways or biological processes in pathogens. Successful synergistic combinations could then be advanced to in vivo studies to evaluate their therapeutic potential in infection models. The principles of combinatorial therapy have shown promise in other disease areas like cancer, where combining agents with different mechanisms of action can lead to improved outcomes [11, 13, 14, 15, 17, 27, 31, 35].
Unexplored Applications in Chemical Biology and Material Science
The unique structural features of AcPTMP-ths also lend themselves to exploration in the fields of chemical biology and material science. In chemical biology, AcPTMP-ths can serve as a molecular tool to investigate specific biological processes or pathways, particularly those related to bacterial physiology or host-pathogen interactions. Modifications of the scaffold could yield probes or inhibitors to dissect complex biological systems [6, 7, 20].
In material science, the reported crystal structure characterization of AcPTMP-ths [1, 2, 10, 19, 25] provides a basis for exploring its solid-state properties. Future research could investigate the formation of co-crystals or other solid forms of AcPTMP-ths with altered physical or chemical properties, such as solubility or stability. The incorporation of the AcPTMP-ths scaffold into functional materials, such as polymers or composite materials, could lead to the development of new materials with antimicrobial surfaces or other desirable characteristics, drawing inspiration from the broader applications of thiosemicarbazones in material science [3, 9, 12, 20, 24, 35].
The exploration of these diverse future directions holds the potential to translate the initial findings of AcPTMP-ths's antibacterial activity into a range of valuable applications in medicine, biotechnology, and materials science.
Q & A
Q. Table 1. Common Sources of Data Contradiction in this compound Studies
| Factor | Example Variability | Impact on Bioactivity |
|---|---|---|
| Cell Line | HEK293 vs. HeLa | Receptor density |
| Assay Duration | 24h vs. 48h incubation | Metabolite accumulation |
| Solvent | DMSO concentration (0.1% vs. 1%) | Compound solubility |
What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?
Advanced Methodological Answer:
For non-linear or biphasic responses:
- Sigmoidal Curve Fitting: Use four-parameter logistic (4PL) models to estimate EC₅₀ and Hill coefficients.
- Machine Learning: Train random forest models to predict activity based on structural descriptors (e.g., logP, polar surface area).
- Bayesian Hierarchical Models: Account for inter-study variability in meta-analyses.
Tools like R/Brms or Python/Stan enable reproducible code sharing . Always report confidence intervals and effect sizes to avoid overinterpretation of small-sample studies .
How to ensure ethical compliance in this compound research involving animal models or human-derived samples?
Methodological Answer:
- Institutional Approval: Submit detailed protocols to ethics committees, emphasizing 3R principles (Replacement, Reduction, Refinement) for animal studies.
- Data Anonymization: For human samples, use pseudonymization and secure storage compliant with GDPR/HIPAA.
- Conflict of Interest Disclosure: Declare funding sources and intellectual property ties. Reference DMPs (Data Management Plans) for archival standards .
What strategies mitigate publication bias in this compound research?
Advanced Methodological Answer:
- Pre-registration: Upload experimental designs to platforms like Open Science Framework (OSF) before data collection.
- Negative Results Reporting: Publish in journals specializing in null findings (e.g., PLOS ONE).
- Open Data: Share raw datasets in repositories like Zenodo or Figshare with CC-BY licenses.
The FAIR guidelines emphasize interoperability to enhance data reuse .
How to integrate computational and experimental approaches for this compound target validation?
Advanced Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning).
- MD Simulations: Run 100-ns simulations to assess conformational stability. Cross-validate with NMR or cryo-EM data.
- Network Pharmacology: Construct protein interaction networks (e.g., STRING) to identify off-target effects.
Tools like ResearchGPT can automate cross-disciplinary literature synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
